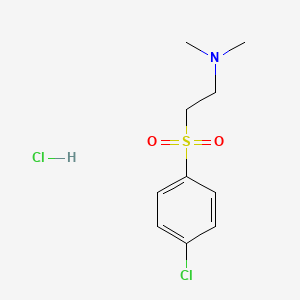
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethanamine moiety with two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学的研究の応用
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but initial studies suggest its potential as a modulator of biological processes.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of an ethanamine moiety.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylmethanamine: Similar structure but with a methanamine group instead of an ethanamine moiety.
Uniqueness
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine moiety allows for different reactivity compared to its acetamide and methanamine analogs, making it a valuable compound for various applications.
特性
CAS番号 |
90945-13-4 |
|---|---|
分子式 |
C10H15Cl2NO2S |
分子量 |
284.20 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfonyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
InChIキー |
VPETYVNKBGXXEV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















